molecular formula C12H16INO2S B13771331 3-(3-Hydroxypropyl)-5-methoxy-2-methylbenzothiazolium iodide CAS No. 65776-64-9

3-(3-Hydroxypropyl)-5-methoxy-2-methylbenzothiazolium iodide

Katalognummer: B13771331
CAS-Nummer: 65776-64-9
Molekulargewicht: 365.23 g/mol
InChI-Schlüssel: XBGABTWBPWSCNG-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Hydroxypropyl)-5-methoxy-2-methylbenzothiazolium iodide is a chemical compound that belongs to the benzothiazolium family. This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with a hydroxypropyl group, a methoxy group, and a methyl group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxypropyl)-5-methoxy-2-methylbenzothiazolium iodide typically involves the reaction of 3-(3-Hydroxypropyl)-5-methoxy-2-methylbenzothiazole with an iodinating agent. The reaction is usually carried out under controlled conditions to ensure the selective iodination of the benzothiazole ring. Common reagents used in this synthesis include iodine or iodide salts, and the reaction is often performed in an organic solvent such as acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Hydroxypropyl)-5-methoxy-2-methylbenzothiazolium iodide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as halides, cyanides, or thiolates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield 3-(3-oxopropyl)-5-methoxy-2-methylbenzothiazolium iodide, while reduction may yield this compound.

Wissenschaftliche Forschungsanwendungen

3-(3-Hydroxypropyl)-5-methoxy-2-methylbenzothiazolium iodide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(3-Hydroxypropyl)-5-methoxy-2-methylbenzothiazolium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(3-Hydroxypropyl)-5-methoxybenzothiazole: Lacks the methyl group and iodide ion.

    3-(3-Hydroxypropyl)-2-methylbenzothiazolium chloride: Similar structure but with a chloride ion instead of iodide.

    5-Methoxy-2-methylbenzothiazole: Lacks the hydroxypropyl group.

Uniqueness

3-(3-Hydroxypropyl)-5-methoxy-2-methylbenzothiazolium iodide is unique due to its specific combination of functional groups and the presence of the iodide ion. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

CAS-Nummer

65776-64-9

Molekularformel

C12H16INO2S

Molekulargewicht

365.23 g/mol

IUPAC-Name

3-(5-methoxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)propan-1-ol;iodide

InChI

InChI=1S/C12H16NO2S.HI/c1-9-13(6-3-7-14)11-8-10(15-2)4-5-12(11)16-9;/h4-5,8,14H,3,6-7H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

XBGABTWBPWSCNG-UHFFFAOYSA-M

Kanonische SMILES

CC1=[N+](C2=C(S1)C=CC(=C2)OC)CCCO.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.